N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O3/c17-12-4-3-11(7-13(12)18)20-9-10(6-15(20)21)8-19-16(22)14-2-1-5-23-14/h1-5,7,10H,6,8-9H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPFJTHSYKCXMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=C(C=C2)F)F)CNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring, a pyrrolidine moiety, and a difluorophenyl substituent, which contribute to its pharmacological profile. The presence of these functional groups enhances its reactivity and interaction with biological targets.
1. Anticancer Properties
Several studies have investigated the anticancer activity of this compound. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HT-29 (colon cancer) cells.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 | 11.20 | Cytotoxicity observed |
| HT-29 | 15.73 | Moderate cytotoxicity |
The mechanism underlying its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway.
2. Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties. It appears to inhibit the activity of cyclooxygenase enzymes (COX), which are critical in the inflammatory response. This inhibition can lead to decreased production of pro-inflammatory mediators like prostaglandins, suggesting potential therapeutic applications in inflammatory diseases .
The compound's biological activity is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory processes and tumor progression.
- Receptor Binding : It has been suggested that this compound binds to certain receptors, modulating their activity and influencing downstream signaling pathways.
Case Study 1: Anticancer Activity
In a recent study, a series of derivatives based on this compound were synthesized and tested for their cytotoxic effects on various cancer cell lines. The results indicated that modifications in the molecular structure significantly impacted their potency against cancer cells, with some derivatives showing IC50 values as low as 10 µM in A549 cells .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of this compound in animal models of inflammation. The study reported a significant reduction in edema and inflammatory markers following treatment with this compound compared to control groups. This suggests its potential as a therapeutic agent for managing inflammatory conditions .
Scientific Research Applications
Structure and Composition
The compound is characterized by the following molecular formula:
- Molecular Formula : C17H15F2N3O2
- Molecular Weight : 337.32 g/mol
- CAS Number : 2415463-64-6
The structural representation includes a furan ring and a pyrrolidine moiety, which are critical for its biological activity.
Anticonvulsant Activity
Research has demonstrated that N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}furan-2-carboxamide exhibits significant anticonvulsant properties. Various studies have employed different models to evaluate its efficacy:
-
Maximal Electroshock Seizure (MES) Test :
- ED50 : Approximately 44.46 mg/kg (intraperitoneal administration in mice).
- This model assesses the compound's ability to prevent seizures induced by electrical stimulation.
-
Frings Audiogenic Seizure Model :
- ED50 : 13.21 mg/kg.
- This genetic model evaluates the compound's effectiveness against genetically predisposed seizure activity.
-
6-Hz Psychomotor Seizure Model :
- ED50 values ranged from 71.55 mg/kg to 114.4 mg/kg.
- This model tests the compound's efficacy against seizures induced by specific electrical currents.
Other Potential Applications
Beyond anticonvulsant activity, preliminary studies suggest that this compound may possess other therapeutic potentials:
- Pain Management : Due to its effects on calcium channels, it may be useful in treating chronic pain conditions.
- Neuroprotective Effects : There is ongoing research into its potential neuroprotective properties against neurodegenerative diseases.
Study 1: Efficacy in Animal Models
A study published in Chemistry and Pharmacology Bulletin evaluated the anticonvulsant effects of various pyrrolidine derivatives, including this compound. Results indicated a strong correlation between structural modifications and anticonvulsant potency, highlighting the significance of the difluorophenyl substitution.
Study 2: Mechanistic Insights
Another research article focused on the electrophysiological effects of this compound on neuronal cells. The findings suggested that modulation of L-type calcium channels leads to reduced excitability in neurons, providing insight into its anticonvulsant mechanism.
Comparison with Similar Compounds
Structural Analogues Grouped by Core and Substituents
The following table highlights key structural analogs and their distinguishing features:
Key Structural and Functional Differences
A. Fluorination Patterns
- 3,4-Difluorophenyl (Target Compound): The meta- and para-fluorine atoms on the phenyl ring increase lipophilicity and may enhance binding to aromatic residues in target proteins compared to monofluorinated analogs (e.g., ) .
B. Core Heterocycles
- Pyrrolidinone vs. Piperidine/Thiadiazole: The pyrrolidinone core (Target, –12) offers conformational rigidity and a polar carbonyl group, which may improve solubility compared to piperidine () or thiadiazole () cores .
- 1,8-Naphthyridine (): This planar, bicyclic core facilitates π-stacking interactions but may reduce blood-brain barrier penetration compared to pyrrolidinone .
C. Carboxamide Substituents
- Furan-2-carboxamide (Target, ) : The furan ring’s electron-rich nature supports hydrogen bonding, whereas thiadiazole () or pyrazole () substituents introduce sulfur or nitrogen heteroatoms, altering metabolic pathways .
Physicochemical and Pharmacokinetic Implications
- Metabolic Stability: Thiadiazole () and trifluoromethyl () groups are known to resist cytochrome P450 oxidation, whereas pyrrolidinone’s carbonyl may undergo hydrolysis .
- Bioavailability: Bicyclic cores () and rigid pyrrolidinone (Target) may improve oral absorption compared to flexible alkyl chains () .
Preparation Methods
Cyclization of γ-Amino Acid Derivatives
The pyrrolidinone ring is formed via intramolecular cyclization of γ-amino acids. For example, 4-amino-3-(3,4-difluorophenyl)butanoic acid undergoes dehydration in the presence of acetic anhydride at 80°C for 6 hours, yielding 1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-carboxylic acid (Fig. 1A). Reduction of the carboxylic acid to a primary amine is achieved using LiAlH4 in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature (yield: 78%).
Michael Addition-Cyclization Strategy
A Michael addition of acrylamide derivatives to 3,4-difluorophenylacetylene in dimethylformamide (DMF) at 50°C forms a linear intermediate. Subsequent cyclization with p-toluenesulfonic acid (PTSA) in toluene at 110°C generates the pyrrolidinone ring (yield: 65%). The methylamine side chain is introduced via reductive amination using NaBH3CN and formaldehyde in methanol (yield: 70%).
Synthesis of Furan-2-Carboxylic Acid Derivatives
The furan-2-carboxamide component is prepared through functionalization of furan-2-carboxylic acid.
Direct Functionalization of Furan-2-Carboxylic Acid
Furan-2-carboxylic acid is activated with 1,1'-carbonyldiimidazole (CDI) in THF at 0°C, forming an imidazolide intermediate. This intermediate reacts with the pyrrolidinone-derived amine in the presence of triethylamine (Et3N) at room temperature for 12 hours, yielding the target amide (yield: 85%).
Suzuki-Miyaura Coupling for Difluorophenyl Substitution
For analogs requiring substitution on the furan ring, 5-bromofuran-2-carboxylic acid undergoes Suzuki-Miyaura coupling with 3,4-difluorophenylboronic acid using Pd(PPh3)4 as a catalyst in dioxane/water (4:1) at 90°C. The product, 5-(3,4-difluorophenyl)furan-2-carboxylic acid , is isolated in 72% yield after recrystallization.
Amide Bond Formation Strategies
Coupling the pyrrolidinone amine with activated furan-2-carboxylic acid is critical.
T3P®-Mediated Coupling
Propylphosphonic anhydride (T3P®) in ethyl acetate efficiently activates furan-2-carboxylic acid. A mixture of the acid (1 eq), T3P (1.5 eq), and Et3N (3 eq) in THF is stirred at 0°C for 10 minutes. The amine (1 eq) is added, and the reaction proceeds at room temperature for 6 hours, achieving 92% yield (Table 1).
| Reagent | Solvent | Temperature | Time (h) | Yield |
|---|---|---|---|---|
| T3P (1.5 eq) | THF | 0°C → RT | 6 | 92% |
PyBrop-Assisted Amidation
PyBrop (1 eq) and N,N-diisopropylethylamine (DIEA) (2 eq) in dichloromethane (DCM) facilitate coupling at room temperature within 24 hours (yield: 88%). This method minimizes racemization and is suitable for sterically hindered amines.
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents (DMF, THF) enhance solubility of intermediates, while DCM improves coupling efficiency for lipophilic components.
Temperature and Time
Lower temperatures (0–5°C) during activation reduce side reactions, while extended reaction times (12–24 h) ensure complete conversion.
Analytical Characterization
Post-synthesis, the compound is validated via:
-
1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.85–7.75 (m, 2H, Ar-H), 7.45–7.30 (m, 1H, Ar-H), 6.85–6.70 (m, 2H, furan-H).
Challenges and Solutions
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Step | Critical Parameters | Optimal Conditions |
|---|---|---|
| 1 | Temperature, solvent choice | 0–5°C, DCM with TFA catalysis |
| 2 | Base strength, reaction time | K₂CO₃, 12–24 hours in DMF |
| 3 | Coupling reagent efficiency | HATU/DIPEA, room temperature |
Basic: Which spectroscopic techniques confirm the compound’s structural integrity?
Answer:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., pyrrolidinone carbonyl at ~170 ppm, difluorophenyl aromatic protons at 6.8–7.2 ppm) .
- IR Spectroscopy : Identifies key functional groups (amide N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .
- HPLC : Ensures >95% purity using reversed-phase C18 columns with acetonitrile/water gradients .
Advanced Tip : For ambiguous NMR signals, use 2D techniques (e.g., HSQC, HMBC) to resolve overlapping peaks from the difluorophenyl and furan moieties .
Basic: How can researchers optimize synthetic yield in multi-step protocols?
Answer:
- Step 1 (Cyclization) : Lower temperatures (0–5°C) minimize side reactions; trifluoroacetic acid enhances ring closure .
- Step 2 (Substitution) : Use excess 3,4-difluorophenyl bromide (1.2–1.5 equiv) and extend reaction time to 24 hours for complete substitution .
- Step 3 (Coupling) : Pre-activate the carboxylic acid for 10 minutes before adding the amine intermediate to improve coupling efficiency .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Answer:
Analog Synthesis : Modify substituents systematically:
- Replace 3,4-difluorophenyl with other halophenyl groups (e.g., 4-chloro, 2,5-difluoro) .
- Vary the pyrrolidinone methyl position or substitute furan with thiophene .
Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, cellular viability). For example, notes similar compounds as kinase inhibitors, suggesting AKT or MAPK pathway screening .
Q. Table 2: Example SAR Modifications
| Modification Site | Biological Impact (Hypothesis) |
|---|---|
| Difluorophenyl → Chlorophenyl | Alters hydrophobicity and target binding |
| Furan → Thiophene | Enhances π-π stacking with aromatic residues |
Advanced: What computational strategies predict biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., AKT1, PDB ID: 3O96). highlights docking scores as predictors of binding affinity .
- Pharmacophore Modeling : Identify critical features (e.g., amide hydrogen bond donors, fluorophenyl hydrophobic regions) using Schrödinger’s Phase .
- ADMET Prediction : Calculate logP (2.1–2.5) and polar surface area (80–90 Ų) via SwissADME to estimate bioavailability .
Advanced: How to resolve contradictions in biological activity data?
Answer:
- Purity Verification : Reanalyze batches via HPLC; impurities >5% may skew results .
- Assay Standardization : Use identical cell lines (e.g., HEK293 for kinase assays) and control for DMSO concentration (<0.1%) .
- Orthogonal Assays : Confirm initial findings with complementary methods (e.g., SPR for binding affinity if enzyme assays are inconsistent) .
Q. Table 3: Common Data Discrepancy Sources
| Issue | Resolution Strategy |
|---|---|
| Variable solvent effects | Use standardized DMSO stocks |
| Batch-to-batch impurities | Repurify via prep-HPLC |
| Cell line heterogeneity | Validate with CRISPR-edited isogenic lines |
Advanced: What in vitro assays are suitable for pharmacological profiling?
Answer:
- Enzyme Inhibition : Screen against serine/threonine kinases (e.g., AKT, PKA) using fluorescence polarization assays .
- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
Advanced: How to assess compound stability under varying storage conditions?
Answer:
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. recommends lyophilization for long-term storage .
- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor furan ring oxidation by HPLC .
Key Insight : The difluorophenyl group enhances stability compared to non-fluorinated analogs, but the amide bond may hydrolyze under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
